Lipophilicity (XLogP3) Differentiation Relative to N,1-Dibutyl Analog
The target compound exhibits a computed XLogP3 of 2.5 [1], which is lower than that predicted for its closest analog N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide, where the replacement of N,N-diethyl with N-butyl introduces an additional methylene group, increasing lipophilicity to an estimated XLogP3 of approximately 3.1 [2]. This 0.6 log unit difference translates to roughly a 4-fold difference in octanol/water partition coefficient, a parameter that directly influences passive membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide: estimated XLogP3 ≈ 3.1 |
| Quantified Difference | ΔXLogP3 ≈ 0.6 (approximately 4-fold lower partition coefficient for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). Comparator value estimated by structural increment method; experimental logP not available for either compound. |
Why This Matters
Lower lipophilicity of the target compound may reduce non-specific binding in biochemical assays and improve aqueous solubility, impacting assay reproducibility and hit validation in high-throughput screening campaigns.
- [1] PubChem Compound Summary for CID 3256966. Computed XLogP3-AA = 2.5. View Source
- [2] Estimated XLogP3 for N,1-dibutyl analog based on structural increment of +0.5 to +0.6 log units per additional methylene group (Hansch-Leo fragmental method). View Source
